

Solubility Profile of Z-Aib-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Aib-OH

Cat. No.: B554592

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Introduction

N-benzyloxycarbonyl- α -aminoisobutyric acid (**Z-Aib-OH**) is a protected amino acid derivative frequently utilized in peptide synthesis and other areas of medicinal chemistry. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the known solubility of **Z-Aib-OH**, alongside detailed experimental protocols for researchers to determine its solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who work with protected amino acids.

Physicochemical Properties of Z-Aib-OH

Property	Value
Synonyms	N-benzyloxycarbonyl-2-aminoisobutyric acid, Z-2-Methylalanine
Molecular Formula	C ₁₂ H ₁₅ NO ₄
Molecular Weight	237.25 g/mol
Appearance	White to off-white powder
Melting Point	65-69 °C

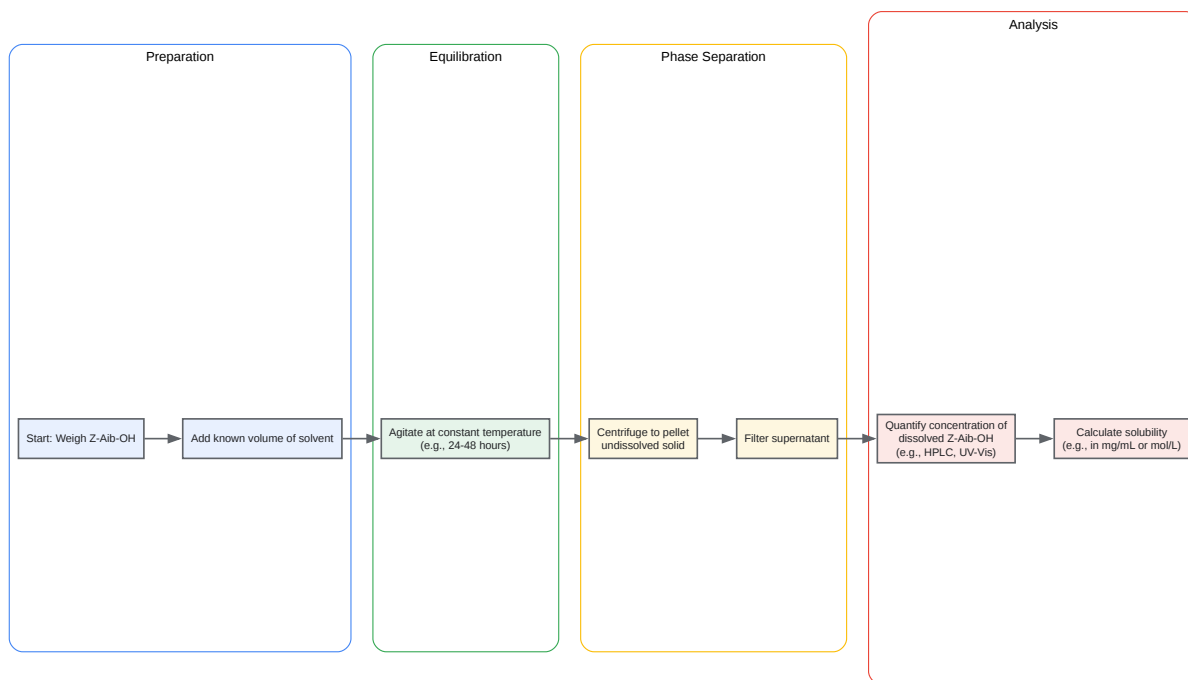
Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for **Z-Aib-OH** across a wide range of solvents is not extensively documented in publicly available literature. However, the following table summarizes the available quantitative and qualitative data. It is generally observed that protected amino acids, such as **Z-Aib-OH**, exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents.^[1]

Solvent	Chemical Formula	Solubility (at ambient temperature)	Notes
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	100 mg/mL[2][3][4]	Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent.
Methanol	CH ₃ OH	Soluble	A specific quantitative value is not readily available in the literature.
Water	H ₂ O	Sparingly soluble	Protected amino acids are generally poorly soluble in water.
Ethanol	C ₂ H ₅ OH	Data not available	-
Acetonitrile	C ₂ H ₃ N	Data not available	-
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Likely high	Polar aprotic solvents like DMF are commonly used for peptide synthesis and are known to effectively dissolve protected amino acids.[5][6]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the thermodynamic solubility of **Z-Aib-OH**.



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A typical workflow for determining the thermodynamic solubility of **Z-Aib-OH**.

Detailed Experimental Protocols

For researchers aiming to generate precise and reproducible solubility data for **Z-Aib-OH**, the thermodynamic "shake-flask" method is a widely accepted and reliable approach.^{[7][8][9]}

Objective:

To determine the equilibrium solubility of **Z-Aib-OH** in a specific solvent at a controlled temperature.

Materials:

- **Z-Aib-OH** (solid powder)

- Solvent of interest (e.g., methanol, ethanol, water, acetonitrile)
- Analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure: Shake-Flask Method

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Z-Aib-OH** to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Accurately pipette a known volume of the desired solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.^[7] It is advisable to perform a time-course experiment initially to determine the minimum time required to reach a stable concentration.
- Phase Separation:

- After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for initial settling of the undissolved solid.
- To effectively separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
- Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure complete removal of any remaining solid particles, filter the supernatant through a syringe filter into a clean vial.
- Quantification of Dissolved **Z-Aib-OH**:
 - Prepare a series of standard solutions of **Z-Aib-OH** of known concentrations in the solvent of interest.
 - Analyze the standard solutions using a suitable analytical method to generate a calibration curve.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using the same analytical method.

Analytical Methods:

- High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying **Z-Aib-OH**. A reversed-phase C18 column is typically suitable. The mobile phase composition would need to be optimized, but a gradient of acetonitrile and water with a small amount of trifluoroacetic acid is a common starting point for protected amino acids. Detection is usually performed using a UV detector at a wavelength where **Z-Aib-OH** has significant absorbance (due to the benzene ring in the benzyloxycarbonyl group).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- UV-Vis Spectrophotometry: This method is simpler than HPLC but may be less specific if other components in the sample absorb at the same wavelength. A wavelength scan of **Z-Aib-OH** in the solvent of choice should be performed to determine the wavelength of

maximum absorbance (λ_{max}), which is then used for quantification against a standard curve.

- Calculation of Solubility:
 - Using the calibration curve, determine the concentration of **Z-Aib-OH** in the diluted sample.
 - Account for the dilution factor to calculate the concentration in the original saturated solution.
 - Express the solubility in the desired units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of **Z-Aib-OH**:

- Solvent Polarity: As a protected amino acid, **Z-Aib-OH** has both polar (carboxylic acid) and nonpolar (benzyloxycarbonyl and methyl groups) regions. Its solubility will be highest in solvents with a polarity that can effectively solvate both parts of the molecule. The decrease in solubility of amino acids with an increase in the hydrophobic character of the solvent (from methanol to 2-propanol) has been noted.^[1]
- Temperature: Generally, the solubility of solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.
- pH: The carboxylic acid group of **Z-Aib-OH** can be deprotonated at higher pH values, forming a carboxylate salt. This can significantly increase its solubility in aqueous and protic solvents.
- Crystalline Form: The crystal lattice energy of the solid **Z-Aib-OH** can affect its solubility. Different polymorphic forms may exhibit different solubilities.

Conclusion

While comprehensive quantitative solubility data for **Z-Aib-OH** is limited, this guide provides the currently available information and a robust experimental framework for researchers to determine these values. The shake-flask method, coupled with a reliable analytical technique

such as HPLC, allows for the accurate and reproducible determination of the thermodynamic solubility of **Z-Aib-OH** in a variety of solvents. Understanding the solubility of this important reagent is a key step in optimizing its use in chemical synthesis and drug development.

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- To cite this document: BenchChem. [Solubility Profile of Z-Aib-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554592#solubility-of-z-aib-oh-in-different-solvents]

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